

Physicochemical Properties of 3-Ethyl-2,3,5-trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-2,3,5-trimethylheptane**

Cat. No.: **B14535098**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,3,5-trimethylheptane is a saturated branched-chain alkane with the molecular formula $C_{12}H_{26}$ and a molecular weight of 170.33 g/mol .^{[1][2]} As a member of the C_{12} alkane isomer family, its physicochemical properties are of interest in various fields, including fuel and lubricant technology, and as a non-polar solvent in chemical synthesis. Due to the limited availability of experimentally determined data for this specific isomer, this guide provides a comprehensive overview of its predicted properties, supplemented with experimental data for the closely related, highly branched C_{12} isomer, 2,2,4,6,6-pentamethylheptane, to offer a reliable point of reference. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Properties

The physicochemical properties of **3-Ethyl-2,3,5-trimethylheptane** are influenced by its molecular structure, characterized by a high degree of branching. This branching affects intermolecular van der Waals forces, which in turn dictates properties such as boiling point and density.

Quantitative Data Summary

The following table summarizes the available quantitative data for **3-Ethyl-2,3,5-trimethylheptane** and the experimentally determined values for the comparable isomer, 2,2,4,6,6-pentamethylheptane.

Property	3-Ethyl-2,3,5-trimethylheptane (Estimated)	2,2,4,6,6-Pentamethylheptane (Experimental)
Molecular Formula	C ₁₂ H ₂₆	C ₁₂ H ₂₆
Molecular Weight	170.33 g/mol [1][2]	170.33 g/mol [3]
Boiling Point	197.5 °C[4]	177.0-178.0 °C at 760 mmHg[5]
Melting Point	-50.8 °C[4]	-67 °C[6]
Density	0.7784 g/cm ³ [4]	0.7487 g/cm ³ at 20 °C[6]
Refractive Index	1.4360[4]	1.4170-1.4200 at 20 °C[7]
Water Solubility	Insoluble (predicted)	0.1508 mg/L at 25 °C (estimated)[5]
Solubility in Organic Solvents	Soluble (predicted)	Soluble in alcohol[5]

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the application and understanding of a compound. The following sections detail standard experimental protocols for key properties.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[8][9]

Apparatus:

- Thiele tube

- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (Bunsen burner or hot plate)
- Mineral oil

Procedure:

- A small amount of the liquid sample is placed in the small test tube.
- The capillary tube is placed in the test tube with the open end submerged in the liquid.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The heating is stopped when a continuous stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.^[8]

Density Determination: Digital Density Meter (ASTM D4052)

The ASTM D4052 standard test method provides a precise and rapid determination of the density of liquid petroleum products using a digital density meter.^{[10][11][12][13][14]}

Apparatus:

- Digital Density Meter compliant with ASTM D4052
- Syringe or autosampler for sample injection
- Thermostatic control for the measuring cell

Procedure:

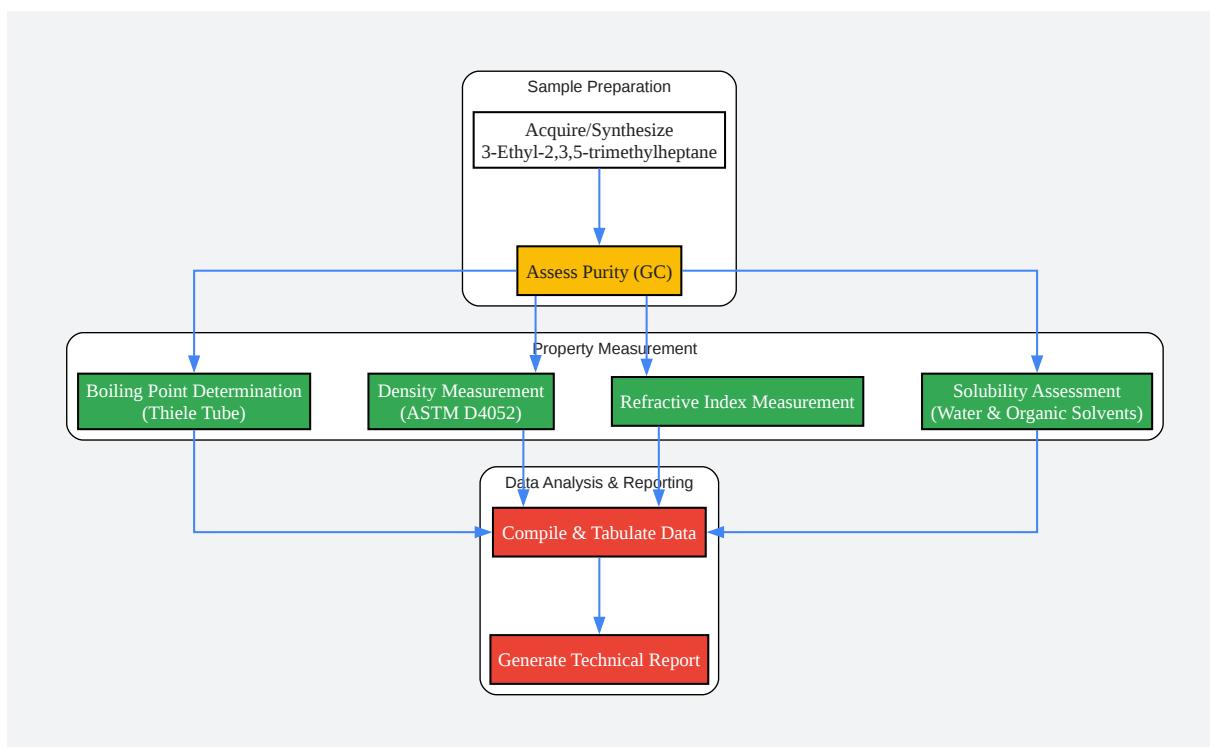
- The digital density meter is calibrated using certified reference standards.
- The measuring cell is cleaned and dried thoroughly.
- The temperature of the measuring cell is set to the desired value (e.g., 20 °C) and allowed to stabilize.
- A small volume of the sample (typically 1-2 mL) is injected into the measuring cell, ensuring no air bubbles are present.[\[12\]](#)
- The instrument measures the oscillation period of the U-tube containing the sample, which is directly related to the density.
- The density reading is recorded once it stabilizes.

Purity Analysis: Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile organic compounds like branched alkanes.[\[15\]](#)[\[16\]](#)

Apparatus:

- Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
- Capillary column suitable for hydrocarbon analysis (e.g., non-polar stationary phase)
- Carrier gas (e.g., helium or hydrogen)
- Autosampler or manual injection syringe


Procedure:

- A suitable GC method is developed, specifying parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.
- The sample is dissolved in a suitable volatile solvent (e.g., hexane).
- A small volume of the prepared sample is injected into the GC.
- The components of the sample are separated based on their boiling points and interaction with the stationary phase as they travel through the column.
- The FID detects the eluted components, generating a chromatogram.
- The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak).[\[17\]](#)

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a liquid alkane.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. graphviz.org [graphviz.org]
- 3. parchem.com [parchem.com]
- 4. medium.com [medium.com]
- 5. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodsentscompany.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 2,2,4,6,6-Pentamethylheptane 5 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2,2,4,4,6-Pentamethylheptane(62199-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 12. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 13. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 14. ASTM D4052 - eralytics [eralytics.com]
- 15. benchchem.com [benchchem.com]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Ethyl-2,3,5-trimethylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14535098#physicochemical-properties-of-3-ethyl-2-3-5-trimethylheptane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com